molecular formula C11H13NO3 B13564551 3-(2,4-Dimethoxyphenyl)-3-hydroxypropanenitrile CAS No. 51241-28-2

3-(2,4-Dimethoxyphenyl)-3-hydroxypropanenitrile

Cat. No.: B13564551
CAS No.: 51241-28-2
M. Wt: 207.23 g/mol
InChI Key: IUKWEGHGWPYGPX-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-3-hydroxypropanenitrile is an organic compound that features a phenyl ring substituted with two methoxy groups and a hydroxypropanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyphenyl)-3-hydroxypropanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with malononitrile in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-3-hydroxypropanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water

    Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran

Major Products

    Oxidation: 3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile

    Reduction: 3-(2,4-Dimethoxyphenyl)-3-aminopropane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-3-hydroxypropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-3-hydroxypropanenitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-3-hydroxypropanenitrile
  • 3-(2,4-Dimethoxyphenyl)-3-aminopropanenitrile
  • 3-(2,4-Dimethoxyphenyl)-3-oxopropanenitrile

Uniqueness

3-(2,4-Dimethoxyphenyl)-3-hydroxypropanenitrile is unique due to the presence of both methoxy groups and a hydroxypropanenitrile moiety, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various fields of research.

Properties

CAS No.

51241-28-2

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-3-hydroxypropanenitrile

InChI

InChI=1S/C11H13NO3/c1-14-8-3-4-9(10(13)5-6-12)11(7-8)15-2/h3-4,7,10,13H,5H2,1-2H3

InChI Key

IUKWEGHGWPYGPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(CC#N)O)OC

Origin of Product

United States

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